3-chloro-4-fluoro-N-(thiophen-2-ylmethyl)aniline
Overview
Description
3-chloro-4-fluoro-N-(thiophen-2-ylmethyl)aniline is a versatile chemical compound used in various scientific research fields. It is known for its unique structural properties, which include a chloro and fluoro substitution on the aniline ring, as well as a thiophen-2-ylmethyl group attached to the nitrogen atom.
Preparation Methods
The synthesis of 3-chloro-4-fluoro-N-(thiophen-2-ylmethyl)aniline typically involves a multi-step process. One common method starts with the preparation of 3-chloro-4-fluoroaniline, which can be synthesized from 3-chloro-4-fluoronitrobenzene through a hydrogenation substitution reaction under the catalysis of 1% platinum on carbon (Pt/C) catalyst . The reaction is carried out at a temperature of 50-100°C and a hydrogen atmosphere of 0.1-5 MPa, resulting in high yield and selectivity .
For the industrial production of this compound, large-scale synthesis methods are employed, which often involve similar reaction conditions but optimized for higher efficiency and scalability.
Chemical Reactions Analysis
3-chloro-4-fluoro-N-(thiophen-2-ylmethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups on the aniline ring can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-chloro-4-fluoro-N-(thiophen-2-ylmethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-N-(thiophen-2-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The chloro and fluoro substitutions on the aniline ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The thiophen-2-ylmethyl group may also contribute to the compound’s overall activity by influencing its electronic and steric properties.
Comparison with Similar Compounds
3-chloro-4-fluoro-N-(thiophen-2-ylmethyl)aniline can be compared with other similar compounds, such as:
3-chloro-4-fluoroaniline: This compound lacks the thiophen-2-ylmethyl group, making it less versatile in certain applications.
4-chloro-3-fluoroaniline: The positional isomer of 3-chloro-4-fluoroaniline, which may exhibit different reactivity and properties.
N-(thiophen-2-ylmethyl)aniline: This compound lacks the chloro and fluoro substitutions, which can affect its chemical and biological activities.
Properties
IUPAC Name |
3-chloro-4-fluoro-N-(thiophen-2-ylmethyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNS/c12-10-6-8(3-4-11(10)13)14-7-9-2-1-5-15-9/h1-6,14H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGFKJQWAKAQAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC2=CC(=C(C=C2)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501226329 | |
Record name | N-(3-Chloro-4-fluorophenyl)-2-thiophenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501226329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869949-39-3 | |
Record name | N-(3-Chloro-4-fluorophenyl)-2-thiophenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=869949-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Chloro-4-fluorophenyl)-2-thiophenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501226329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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